molecular formula C8H5NO4 B6161709 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid CAS No. 106833-81-2

5-(1,3-oxazol-2-yl)furan-2-carboxylic acid

Cat. No.: B6161709
CAS No.: 106833-81-2
M. Wt: 179.13 g/mol
InChI Key: IWNZUIQGYNGFIS-UHFFFAOYSA-N
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Description

5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 1,3-oxazole moiety and a carboxylic acid group at the 2-position of the furan. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, contributes to its electronic and steric properties, distinguishing it from simpler furan derivatives. For instance, oxazole-containing compounds are frequently explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can enhance target binding .

Properties

CAS No.

106833-81-2

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-(1,3-oxazol-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11)

InChI Key

IWNZUIQGYNGFIS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C2=CC=C(O2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with 2-amino-2-oxazoline in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce amino, hydroxyl, or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents:
Research has indicated that compounds related to 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid exhibit potential as dual-acting antihypertensive agents. A notable study (US8372984B2) discusses the synthesis of oxazole derivatives that demonstrate effectiveness in lowering blood pressure through dual action mechanisms. These compounds target multiple pathways involved in hypertension, making them promising candidates for further development in cardiovascular therapies .

Antimicrobial Activity:
The compound has shown potential antimicrobial properties. Studies have reported that derivatives of this acid can inhibit the growth of various bacterial strains, suggesting a role in developing new antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Material Science

Polymer Synthesis:
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, polymers synthesized from this compound have been investigated for use in high-performance coatings and adhesives due to their improved resistance to environmental degradation .

Nanomaterial Fabrication:
This compound has also been explored in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions allows it to be used as a precursor for synthesizing metal oxide nanoparticles, which have applications in catalysis and sensor technology .

Table 1: Summary of Applications and Findings

Application AreaStudy/SourceKey Findings
Antihypertensive AgentsUS8372984B2Dual-action mechanism effective in lowering blood pressure .
Antimicrobial ActivityVarious studiesInhibitory effects on multiple bacterial strains .
Polymer SynthesisMaterial Science JournalsEnhanced thermal stability and mechanical properties .
Nanomaterial FabricationResearchGateSuccessful synthesis of metal oxide nanoparticles .

Mechanism of Action

The mechanism of action of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and furan rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid include:

Compound Name Substituent/R-Group Key Properties/Activities References
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid Phenyl with CF₃ groups Mab-SaS inhibitor; low toxicity
5-(4-Nitrophenyl)furan-2-carboxylic acid Para-nitro phenyl High solubility in propan-2-ol; MbtI inhibitor
5-(Benzothiazol-2-yl)furan-2-carboxylic acid Benzothiazole Noted in patent literature (CAS 32277-89-7)
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Methoxycarbonyl ethyl ester Antimicrobial activity against Xanthomonas
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 4-Fluorophenoxymethyl Structural diversity for drug design

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilic character, improving binding to enzymes like Mab-SaS or MbtI .
  • Solubility : The para-nitro isomer of 5-(nitrophenyl)furan-2-carboxylic acid exhibits higher solubility in propan-2-ol compared to ortho/meta isomers, highlighting positional effects .
  • Biological Activity : Compounds with aromatic or heteroaromatic substituents (e.g., benzothiazole) often show enhanced antimicrobial or enzyme inhibitory properties compared to aliphatic derivatives .

Physicochemical Properties

  • Solubility : Nitrophenyl derivatives show significant variation in propan-2-ol solubility, with the para isomer being most soluble due to symmetric charge distribution .
  • Thermodynamics : Positional isomers (ortho, meta, para) exhibit distinct melting points and solubility parameters, critical for formulation .

Biological Activity

5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds derived from this structure were tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-(1,3-Oxazol-2-yl)furan-2-carboxylic Acid Derivatives

CompoundBacterial StrainInhibition Zone (mm)
4Enterococcus faecium15
4Staphylococcus aureus8
4Bacillus subtilis9
6aCandida albicans8

The compound exhibited moderate antibacterial activity against the tested strains, particularly against Gram-positive bacteria like Enterococcus faecium and Staphylococcus aureus . Additionally, one derivative (6a) showed an antifungal effect against Candida albicans .

2. Anticancer Activity

The anticancer potential of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid has also been evaluated. Studies indicate that this compound can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity of 5-(1,3-Oxazol-2-yl)furan-2-carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
5aMCF-70.65
5bMDA-MB-2312.41
-U-937Sub-micromolar

The derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and acute monocytic leukemia (U-937) cell lines . Flow cytometry assays revealed that these compounds act in a dose-dependent manner to induce apoptosis, with mechanisms involving increased p53 expression and caspase activation .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the anti-inflammatory potential of derivatives has been explored. The compounds have shown promise in inhibiting key inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Properties

A study conducted on a series of oxazole derivatives demonstrated their effectiveness in inhibiting quorum sensing in bacteria, which is crucial for bacterial virulence. The ability to disrupt these signaling pathways indicates a potential for developing new anti-virulence agents based on the oxazole structure .

Study on Anticancer Activity

Another investigation focused on the structure–activity relationship (SAR) of oxazole derivatives revealed that modifications at specific positions significantly enhance their cytotoxic effects against cancer cells. This study highlighted the need for further chemical modifications to optimize the pharmacological profiles of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with oxazole precursors. For example, similar compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution or condensation reactions using bases (e.g., NaOH or K₂CO₃) to activate the carboxylic acid group . Reaction optimization may include temperature control (80–120°C) and solvent selection (e.g., DMF or THF). Purification often employs recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and oxazole rings.
  • HPLC-MS to assess purity and detect byproducts.
  • FTIR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis for empirical formula validation .

Q. What are the key solubility parameters for this compound in common organic solvents?

  • Methodological Answer : Solubility can be predicted using thermodynamic studies. For structurally related compounds (e.g., 5-nitrophenyl-furan-2-carboxylic acids), solubility in propan-2-ol was determined via gravimetric methods, with enthalpy (ΔH) and entropy (ΔS) of dissolution calculated using van’t Hoff plots. Preferential solubility is observed in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the carboxylic acid group .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be reconciled across studies?

  • Methodological Answer : Discrepancies often arise from differences in substituent effects, crystallinity, or measurement conditions. To resolve this:

Perform comparative dissolution studies under standardized conditions (e.g., 25°C, inert atmosphere).

Calculate thermodynamic parameters (ΔG, ΔH, ΔS) to isolate solvent-solute interactions.

Use X-ray crystallography to assess crystal packing efficiency, which influences solubility .

Q. What strategies are effective for incorporating this compound into functional polymers?

  • Methodological Answer : The oxazole and furan rings serve as rigid motifs for copolymerization. For example:

  • Polyesteramides : React with cyclic anhydrides (e.g., maleic anhydride) via bulk polymerization (120–200°C).
  • Characterization : Monitor reaction progress using SEC (size-exclusion chromatography) and thermal stability via DSC (Tg and Tm analysis) .
  • Structure-property relationships : Adjust the oxazole/furan ratio to modulate polymer rigidity and biodegradability.

Q. How does the electronic nature of the oxazole substituent influence the compound’s biological activity?

  • Methodological Answer : The electron-withdrawing oxazole ring enhances electrophilicity, potentially increasing binding affinity to biological targets. To evaluate:

Perform in vitro assays (e.g., osteoclast inhibition assays for anti-resorptive activity, as seen in furan-2-carboxylic acid derivatives) .

Use docking simulations to predict interactions with enzymes (e.g., AMPK or cytochrome P450).

Compare IC₅₀ values against analogs with electron-donating substituents (e.g., methyl-oxazole).

Q. What experimental approaches mitigate side reactions during functionalization of the oxazole ring?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic attack on the oxazole.
  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization.
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and optimize reaction termination points .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to determine the compound’s decomposition profile?

  • Methodological Answer :

Conduct TGA-DSC under nitrogen/air to identify decomposition steps (e.g., loss of CO₂ from the carboxylic acid group).

Compare with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid shows stability up to 200°C).

Analyze crystallinity via PXRD , as amorphous forms may degrade faster than crystalline phases .

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